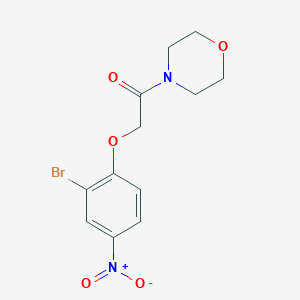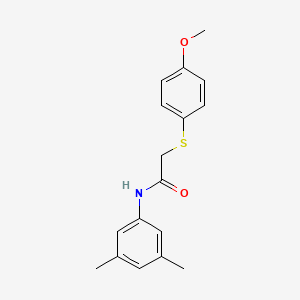
N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide is an organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a thioether linkage between a 3,5-dimethylphenyl group and a 4-methoxyphenyl group, with an acetamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide typically involves the reaction of 3,5-dimethylaniline with 4-methoxyphenylthiol in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under anhydrous conditions and often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学研究应用
N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may interact with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure may offer advantages in terms of selectivity and efficacy.
Industry: Utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The thioether and acetamide functional groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide can be compared with other thioacetamides and related compounds, such as:
N-(3,5-dimethylphenyl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorine atom instead of a methoxy group, which may affect its reactivity and biological activity.
N-(3,5-dimethylphenyl)-2-((4-nitrophenyl)thio)acetamide:
N-(3,5-dimethylphenyl)-2-((4-hydroxyphenyl)thio)acetamide: The presence of a hydroxyl group can enhance its hydrogen bonding capability and solubility in water.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12-8-13(2)10-14(9-12)18-17(19)11-21-16-6-4-15(20-3)5-7-16/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYYSIUOJJRHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
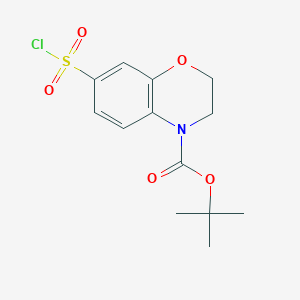
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)

![4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2572861.png)
![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2572862.png)
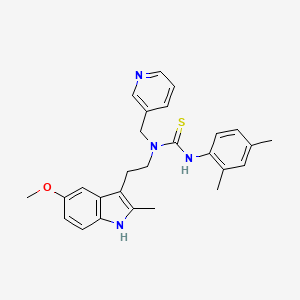
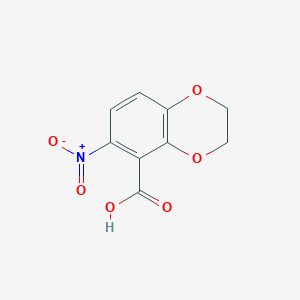
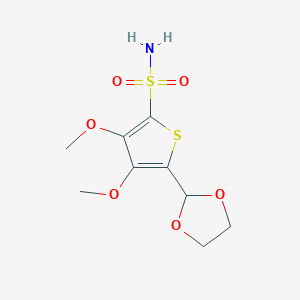
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2572867.png)
![N-(4-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2572869.png)
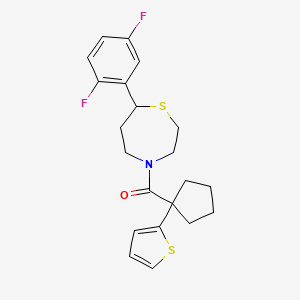
![(2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B2572872.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2572876.png)
